![molecular formula C19H16BrNO4S B229750 N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B229750.png)
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine, also known as NSP, is a novel compound that has been of great interest to the scientific community due to its potential applications in various fields of research. NSP is a sulfonamide-based compound that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been found to have potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and human leukocyte elastase. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has also been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine exerts its effects through the inhibition of various enzymes. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine binds to the active site of enzymes, preventing them from carrying out their normal functions. This leads to a decrease in enzyme activity, which can have various physiological effects.
Biochemical and Physiological Effects:
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have various biochemical and physiological effects. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have anti-inflammatory effects by inhibiting the activity of human leukocyte elastase. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has also been shown to have anti-cancer properties by inhibiting the activity of carbonic anhydrase. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have potential applications in the treatment of various diseases, including cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has several advantages for lab experiments, including its high purity and stability. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is also relatively easy to synthesize, making it a useful tool for various research applications. However, N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine. One potential direction is the development of N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the exploration of N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine's potential applications in other fields of research, including materials science and nanotechnology. Further research is needed to fully understand the potential applications of N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine and its mechanism of action.
Conclusion:
In conclusion, N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is a novel compound that has potential applications in various fields of research. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have anti-inflammatory and anti-cancer properties and has potential applications in the treatment of various diseases. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its limited solubility in aqueous solutions and potential toxicity. Future research on N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is synthesized through a series of chemical reactions involving the condensation of 4-bromo-1-naphthalene sulfonic acid with phenylalanine. The synthesis method involves the use of various reagents and solvents, including ethanol, sodium hydroxide, and hydrochloric acid. The final product is obtained through recrystallization from a suitable solvent.
Propiedades
Fórmula molecular |
C19H16BrNO4S |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16BrNO4S/c20-16-10-11-18(15-9-5-4-8-14(15)16)26(24,25)21-17(19(22)23)12-13-6-2-1-3-7-13/h1-11,17,21H,12H2,(H,22,23) |
Clave InChI |
VMEKKOVMEVEEFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



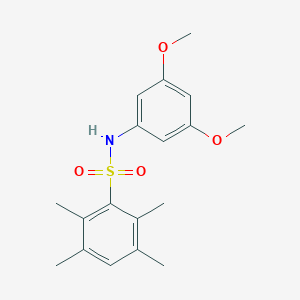
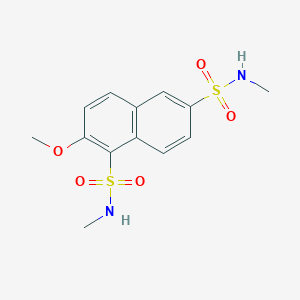
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
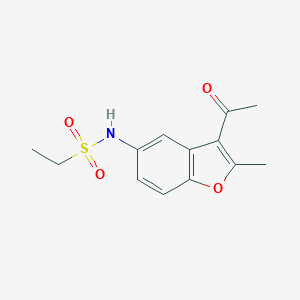
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
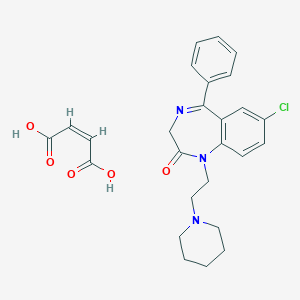
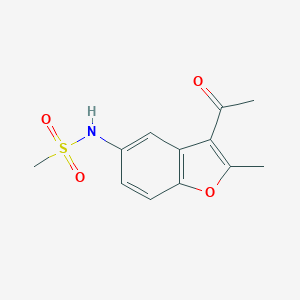

![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)
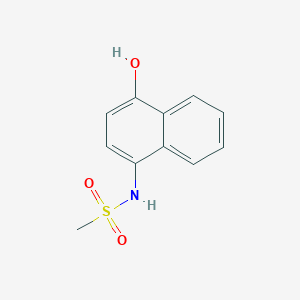
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)